2,2-Difluoro-2-(pyridin-2-YL)ethanol
Overview
Description
2,2-Difluoro-2-(pyridin-2-YL)ethanol is a useful research compound. Its molecular formula is C7H7F2NO and its molecular weight is 159.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol has been identified as a viable protecting group for methacrylic acid (MAA), which can be selectively removed after polymerization either chemically under alkaline conditions or thermally at or above 110 °C. This property makes it an attractive candidate for use in polymer chemistry, particularly due to its stability under acidic conditions and resistance to catalytic hydrogenolysis. Its application facilitates the synthesis, purification, and polymerization of monomers into homopolymers and diblock copolymers, offering a cost-effective and commercially viable option for the polymer community (Elladiou & Patrickios, 2012).
Intermediate in Synthesis Reactions
Research into the reaction of β-diketone and monosubstituted hydrazine has led to the identification of 2-(2-hydroxyethyl)-3-pyridin-2-yl-5-trifluoromethyl-4,5-dihydropyrazole as a new intermediate. This finding is significant for the synthesis of pyrazole derivatives, offering insights into the structural characterization of compounds and potentially impacting the development of novel chemical entities (Montoya et al., 2007).
Catalysis and Complexation
The reaction between 2-[2-(aminoethyl)amino]ethanol and pyridine-2-carbaldehyde demonstrated the formation of complexes with copper(II) and cadmium(II) chlorides, highlighting its role in catalysis and complexation. This research provides a foundation for the development of metal-organic frameworks and coordination compounds, which are crucial in catalysis, material science, and pharmaceuticals (Mardani et al., 2019).
Green Chemistry Applications
A study on the eco-friendly synthesis of pyridines via rhodium-catalyzed cyclization of diynes with oximes used ethanol as a green reaction medium. This approach aligns with the principles of green chemistry, emphasizing the reduction of pollution and the use of environmentally benign solvents. It showcases the potential of 2,2-Difluoro-2-(pyridin-2-yl)ethanol derivatives in sustainable chemical synthesis processes (Xu et al., 2015).
Novel Complexes and Ligands
The synthesis of new families of Ru complexes for water oxidation, utilizing pyridine-based ligands, illustrates the application of this compound derivatives in the development of catalysts for energy conversion. Such complexes play a crucial role in advancing renewable energy technologies, particularly in the field of water splitting (Zong & Thummel, 2005).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, H319, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZZBUQTHNQTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433096 | |
Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-65-0 | |
Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.